Cas no 10079-74-0 (1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol)

1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol
- 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol
- Benzenemethanol, α-ethynyl-3,4,5-trimethoxy-
-
- Inchi: 1S/C12H14O4/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h1,6-7,9,13H,2-4H3
- InChI Key: QLURCXIOPBRTBZ-UHFFFAOYSA-N
- SMILES: C(C1=CC(OC)=C(OC)C(OC)=C1)(O)C#C
Computed Properties
- Exact Mass: 222.089209g/mol
- Monoisotopic Mass: 222.089209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 222.24g/mol
- XLogP3: 0.9
- Topological Polar Surface Area: 47.9Ų
1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D776485-5g |
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol |
10079-74-0 | 95% | 5g |
$650 | 2025-02-25 | |
eNovation Chemicals LLC | D776485-5g |
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol |
10079-74-0 | 95% | 5g |
$650 | 2024-07-20 | |
eNovation Chemicals LLC | D776485-5g |
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol |
10079-74-0 | 95% | 5g |
$650 | 2025-02-26 | |
AN HUI ZE SHENG Technology Co., Ltd. | SY045251-5g |
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol |
10079-74-0 | 95% | 5g |
¥5212.90 | 2023-09-15 | |
Chemenu | CM116290-5g |
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol |
10079-74-0 | 95% | 5g |
$649 | 2023-02-19 | |
AN HUI ZE SHENG Technology Co., Ltd. | A042960-5g |
1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol |
10079-74-0 | 97% | 5g |
¥5212.00 | 2023-09-15 |
1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol Related Literature
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
Additional information on 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol
Chemical Profile of 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol (CAS No. 10079-74-0)
1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol, identified by its Chemical Abstracts Service (CAS) number 10079-74-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a propargyl alcohol moiety attached to a 3,4,5-trimethoxybenzene backbone, has garnered attention due to its structural versatility and potential biological activities. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The 3,4,5-trimethoxyphenyl moiety is particularly noteworthy for its electronic properties, which can influence the compound's interaction with biological targets. This aromatic ring system is known for its stability and ability to participate in various chemical transformations, including nucleophilic substitution and metal-catalyzed coupling reactions. Such characteristics make 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol a versatile building block for the synthesis of more complex molecules.
In recent years, there has been growing interest in the exploration of propargyl alcohols as pharmacophores. The propargyl group (-C≡CHOH) introduces a unique reactivity that can be exploited for the development of novel therapeutic agents. For instance, propargyl alcohols have been shown to exhibit antimicrobial and anti-inflammatory properties in several preclinical studies. The combination of these functionalities with the 3,4,5-trimethoxyphenyl group in 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol suggests potential applications in medicinal chemistry.
One of the most compelling aspects of this compound is its potential role in the synthesis of bioactive molecules. The methoxy groups on the aromatic ring can serve as points for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. This flexibility has led to its use in the preparation of various derivatives that have shown promise in early-stage drug discovery.
Recent advancements in synthetic methodologies have further enhanced the utility of 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient construction of complex molecular architectures incorporating this scaffold. These methods have been instrumental in generating novel compounds with potential therapeutic value.
The compound's structural features also make it an attractive candidate for studying molecular interactions at the molecular level. Computational chemistry approaches have been employed to model how 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol might interact with biological targets such as enzymes and receptors. These studies provide valuable insights into its mechanism of action and help guide the design of more effective derivatives.
In addition to its synthetic utility, 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol has found applications in materials science. Its ability to undergo polymerization reactions has been explored for the development of novel polymers with unique properties. These materials could find use in various industrial applications where traditional polymers fall short.
The future prospects for 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol are promising given its diverse range of applications. Ongoing research aims to uncover new synthetic pathways and explore its potential in drug discovery and materials science. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in advancing scientific and technological innovation.
In conclusion,1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol (CAS No. 10079-74-0) is a multifaceted compound with significant potential across multiple domains of chemistry and beyond. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers exploring new therapeutic agents. As new methodologies emerge and our understanding deepens,1-(3,4,5-trimethoxyphenyl)prop-2-yne alcohol will undoubtedly continue to be a subject of great interest and innovation.
10079-74-0 (1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol) Related Products
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
